molecular formula C16H20N2O4S B2878587 1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea CAS No. 1351655-13-4

1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea

Cat. No.: B2878587
CAS No.: 1351655-13-4
M. Wt: 336.41
InChI Key: PKPPXPJHFZNLMT-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a synthetic organic compound designed for research applications. Its structure incorporates a urea functional group bridged by a 2-hydroxypropyl linker to a thiophene ring and a 2,4-dimethoxyphenyl group. The urea moiety is a privileged pharmacophore known for its ability to form multiple hydrogen bonds, which is critical for interacting with biological targets such as enzymes and receptors . The thiophene ring is a significant heterocycle in medicinal chemistry, often serving as a bioisostere for phenyl rings to improve metabolic stability and binding affinity . This ring system is found in numerous FDA-approved drugs across various classes, including anti-inflammatory, anticancer, and central nervous system agents . The dimethoxyphenyl group is a common structural feature in compounds investigated for various biological activities. While the specific research applications and mechanism of action for this exact compound are not yet fully characterized in the public scientific literature, its molecular framework makes it a candidate for investigation in multiple research areas, including but not limited to enzyme inhibition and the development of novel therapeutic leads. Researchers can leverage this compound as a building block or a probe to study structure-activity relationships (SAR). This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-16(20,14-5-4-8-23-14)10-17-15(19)18-12-7-6-11(21-2)9-13(12)22-3/h4-9,20H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPPXPJHFZNLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

a. 1-(4-Fluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea (BG15239)
  • Structure : Differs from the target compound by replacing the 2,4-dimethoxyphenyl group with a 4-fluorophenyl moiety.
  • Properties : Fluorine’s electron-withdrawing nature may reduce solubility compared to the methoxy groups in the target compound. Melting point and yield data are unavailable, but its molecular weight (294.34 g/mol) is lower due to the absence of methoxy groups .
  • Relevance : Highlights how aryl substituents modulate electronic and steric properties.
b. Fluconazole-Based Urea Derivatives ()

Compounds 8d–8g (e.g., 8d: 1-(4-Bromophenyl)-3-(thiadiazolyl)urea) share a urea core but incorporate thiadiazole rings and halogenated aryl groups.

  • The target compound lacks this motif, relying on thiophene for aromatic interactions.
  • Physical Properties : Melting points range from 145–160°C, suggesting moderate crystallinity influenced by substituents. Yields (56–70%) are comparable to typical urea syntheses .
c. Tetrahydrobenzo[b]thiophene Ureas ()

Compounds 7a–7d feature fused tetrahydrobenzo[b]thiophene systems with benzoyl or cyano groups.

  • Structural Contrast : The rigid bicyclic system may restrict conformational flexibility compared to the target compound’s hydroxypropyl-thiophene chain.
  • Functional Groups : Benzoyl substituents could enhance π-stacking but reduce solubility .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 2,4-Dimethoxyphenyl, thiophene Not provided Not reported Not reported
BG15239 4-Fluorophenyl, thiophene 294.34 Not reported Not reported
8d () 4-Bromophenyl, thiadiazole ~563.36* 155–160 70
7a () Tetrahydrobenzo[b]thiophene ~395.45* Not reported Not reported

*Calculated based on molecular formulas.

Pharmacological Implications

  • Antifungal Potential: Fluconazole-based derivatives () demonstrate that halogenated aryl groups improve activity against fungal targets like Candida albicans. The target compound’s dimethoxyphenyl group may offer similar advantages via enhanced membrane penetration .
  • Kinase Inhibition : Compound 170 (), a CK1δ inhibitor with a dimethoxyphenyl group, suggests that such substituents may stabilize enzyme interactions. The target compound’s hydroxypropyl-thiophene chain could mimic similar binding motifs .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Structural Disassembly

The target compound comprises two primary subunits:

  • Aryl urea moiety : 2,4-Dimethoxyphenyl group linked via a urea bridge.
  • Hydroxy-thiophene propyl arm : 2-Hydroxy-2-(thiophen-2-yl)propyl chain.

Retrosynthetic cleavage suggests two convergent approaches:

  • Coupling pre-formed urea segments with functionalized thiophene intermediates.
  • Stepwise assembly via isocyanate-amine condensation, leveraging nucleophilic addition-elimination kinetics.

Synthetic Methodologies and Experimental Protocols

Route 1: Isocyanate-Amine Condensation

Synthesis of 2-Isocyanato-1,3-dimethoxybenzene

Procedure :

  • Phosgenation : React 2,4-dimethoxyaniline (1.0 equiv) with triphosgene (0.33 equiv) in anhydrous dichloromethane at 0–5°C.
  • Quenching : Add saturated NaHCO₃ to neutralize excess phosgene.
  • Isolation : Extract with DCM, dry over MgSO₄, and evaporate under reduced pressure.

Yield : 78–85% (colorless liquid; IR: 2270 cm⁻¹ [N=C=O stretch]).

Preparation of 2-Hydroxy-2-(thiophen-2-yl)propan-1-amine

Stepwise Synthesis :

  • Grignard Addition : Treat thiophene-2-carbaldehyde with methylmagnesium bromide to form 2-(thiophen-2-yl)propan-2-ol.
  • Gabriel Synthesis : Convert alcohol to amine via phthalimide intermediate, followed by hydrazinolysis.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.52 (s, 6H, C(CH₃)₂), 3.21 (br s, 2H, NH₂), 7.02–7.45 (m, 3H, thiophene-H).
Urea Bond Formation

Optimized Conditions :

  • Solvent : Anhydrous THF
  • Temperature : 60°C, 12 h
  • Molar Ratio : Isocyanate:amine = 1:1.2

Workup :

  • Filter precipitated urea.
  • Recrystallize from ethanol/water (3:1).

Yield : 72% (mp 158–160°C; IR: 1645 cm⁻¹ [C=O urea]).

Route 2: Urea Derivative Functionalization

Synthesis of 1-(2,4-Dimethoxyphenyl)urea

Procedure :

  • React 2,4-dimethoxyaniline with urea in refluxing acetic acid.
  • Isolate via vacuum filtration.

Yield : 68% (white crystals).

Alkylation with Thiophene-Containing Epoxide

Epoxide Preparation :

  • Epoxidize allylthiophene using m-CPBA.

Ring-Opening Reaction :

  • Treat 1-(2,4-dimethoxyphenyl)urea with epoxide in DMF/K₂CO₃ at 80°C.

Challenges :

  • Regioselectivity issues necessitate chromatographic purification.

Analytical Validation and Spectral Data

Spectroscopic Characterization

Technique Key Peaks Assignment
IR (KBr) 3320 cm⁻¹, 1645 cm⁻¹ N-H stretch, C=O urea
¹H NMR δ 3.85 (s, 6H, OCH₃), δ 5.21 (s, 1H, OH) Methoxy groups, hydroxyl proton
¹³C NMR δ 156.8 (urea C=O), δ 110.4–152.3 (aromatic) Carbonyl and aromatic carbons

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm
  • Mobile Phase: MeCN/H₂O (70:30)
  • Retention Time: 8.2 min (purity >98%).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Solvent Temp (°C) Time (h) Yield (%)
THF 60 12 72
DMF 80 8 65
Toluene 110 6 58

Key Observation : Polar aprotic solvents enhance nucleophilicity of amine, improving urea formation kinetics.

Catalytic Acceleration

  • Base Additives : Et₃N (10 mol%) increases yield to 81% by scavenging HCl.
  • Microwave Assistance : Reduces reaction time to 2 h (yield: 76%).

Challenges and Mitigation Strategies

Hydroxyl Group Protection

  • Issue : Undesired O-alkylation during urea formation.
  • Solution : Use TBDMSCl for temporary protection, followed by TBAF deprotection.

Regioselectivity in Thiophene Functionalization

  • Strategy : Employ directing groups (e.g., sulfonic acid) to control substitution patterns.

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